2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide
Description
2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of two fluorine atoms, a methoxy group, and a nitro group attached to a benzene ring, along with a sulfonamide functional group
Properties
IUPAC Name |
2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O5S/c1-22-12-7-9(17(18)19)3-5-11(12)16-23(20,21)13-6-8(14)2-4-10(13)15/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUHHOJFKZNAAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Fluorination: The starting material, 2,5-dichlorobenzene, is subjected to fluorination using a fluorinating agent to produce 2,5-difluorobenzene.
Nitration: The 2,5-difluorobenzene is then nitrated using a nitrating agent to introduce the nitro group, resulting in 2,5-difluoro-4-nitrobenzene.
Methoxylation: The nitro compound is further reacted with a methoxylating agent to introduce the methoxy group, forming 2,5-difluoro-4-nitro-2-methoxybenzene.
Sulfonamidation: Finally, the methoxy-nitro compound is reacted with a sulfonamide reagent to produce the target compound, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or iron powder in acidic conditions are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding amino compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including antimicrobial and anticancer activities.
Industry:
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The presence of fluorine atoms and the nitro group enhances its binding affinity and specificity. The compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction.
Comparison with Similar Compounds
2,5-difluoro-4-nitroaniline: Similar structure but lacks the methoxy and sulfonamide groups.
2,5-difluoro-4-methoxyaniline: Similar structure but lacks the nitro and sulfonamide groups.
2,5-difluoro-N-(4-nitrophenyl)benzenesulfonamide: Similar structure but lacks the methoxy group.
Uniqueness: 2,5-difluoro-N-(2-methoxy-4-nitrophenyl)benzenesulfonamide is unique due to the combination of fluorine atoms, methoxy group, nitro group, and sulfonamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
